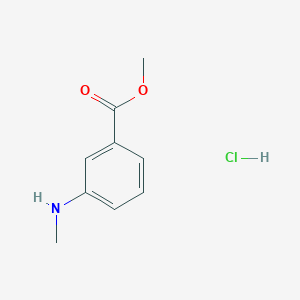
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H7Cl2NO2S It is characterized by the presence of a dichlorophenyl group attached to an ethene sulfonamide moiety
Métodos De Preparación
The synthesis of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzaldehyde with sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(2,4-Dichlorophenyl)ethene-1-sulfonamide can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
2-(2,4-Dichlorophenyl)ethene-1-sulfonic acid: This compound has a sulfonic acid group, which significantly alters its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H7Cl2NO2S |
|---|---|
Peso molecular |
252.12 g/mol |
Nombre IUPAC |
(E)-2-(2,4-dichlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H7Cl2NO2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H,(H2,11,12,13)/b4-3+ |
Clave InChI |
KSRIZVGFWOYWMZ-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



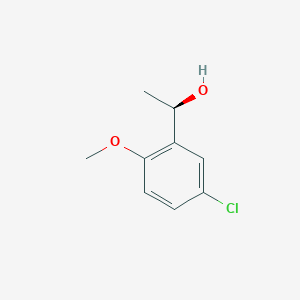
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
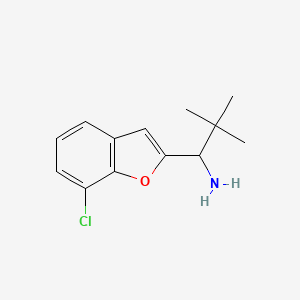


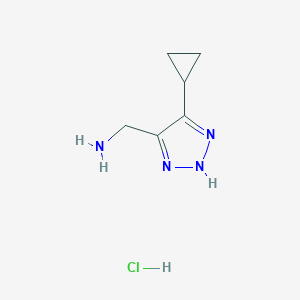
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
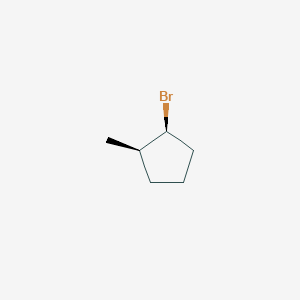


![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
